molecular formula C14H16N2O2S B2941453 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide CAS No. 899241-33-9

2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B2941453
CAS No.: 899241-33-9
M. Wt: 276.35
InChI Key: JPRIGFRFIOJZJG-UHFFFAOYSA-N
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Description

Chemical Characteristics 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is an organic compound with the CAS Registry Number 899241-33-9 . Its molecular formula is C 14 H 16 N 2 O 2 S, and it has a molecular weight of 276.36 g/mol . The SMILES string for this compound is CC1=CC(C)=CC=C1S(NC2=CC=CC=C2N)(=O)=O, representing its specific molecular structure . Research Context of Sulfonamide Compounds While the specific biological activity of this compound is not detailed in the available literature, benzenesulfonamide derivatives are a significant area of investigation in medicinal chemistry . These compounds are frequently explored as inhibitors for enzymes like carbonic anhydrase (CA), which is a validated drug target . In particular, selective inhibition of tumor-associated carbonic anhydrase isoforms (such as CA IX and XII) is a promising strategy for developing novel anticancer agents . Furthermore, recent scientific reports highlight ongoing research into sulfonamide derivatives as potential inhibitors of other targets, such as the Dickkopf-1 (Dkk1) protein, for anticancer drug development . This compound serves as a valuable building block for researchers synthesizing and evaluating novel molecules for these and other biochemical applications. Usage Note This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-7-8-11(2)13(9-10)19(17,18)16-14-6-4-5-12(3)15-14/h4-9H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRIGFRFIOJZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the pyridine moiety. One common method is the reaction of 2,5-dimethylbenzenesulfonyl chloride with 6-methyl-2-aminopyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the formation of by-products and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene and pyridine rings can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol under specific conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho or para to the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2,5-dimethylbenzoic acid and 6-methylpyridine-2-carboxylic acid.

    Reduction: Formation of sulfinamide or thiol derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the synthesis of dyes and agrochemicals, where its unique structure can impart specific properties to the final products.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By mimicking the structure of para-aminobenzoic acid, the compound competes with this substrate, leading to the inhibition of folic acid synthesis and ultimately bacterial growth. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Structural Analogues

The following sulfonamide derivatives share structural similarities with the target compound but differ in substituents and heterocyclic groups:

Compound Name Key Structural Features Molecular Weight CAS Number
2,5-Dimethyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide Dibenzo[b,d]furan substituent Not reported 667914-44-5
4-Bromo-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide Bromo substituent, tetrahydrofuran linkage Not reported 402945-98-6
2,5-Dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide Dimethoxy benzene, imidazopyridine substituent 423.487 728036-77-9
2,6-Difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide Difluoro substituent, hydroxy-thiophene-furan 385.4 2034252-73-6

Key Observations :

  • Fluorine atoms () introduce electronegativity, which may improve binding affinity in biological targets.
  • Heterocyclic Moieties : The 6-methylpyridine group (target) offers a planar, aromatic system, contrasting with the fused dibenzofuran () or flexible tetrahydrofuran (). Imidazopyridine () and thiophene-furan () systems introduce additional hydrogen-bonding or π-stacking capabilities.

Physicochemical and Electronic Properties

Molecular Weight and Solubility

The target compound (estimated molecular weight ~276.35 g/mol) is lighter than analogs like the imidazopyridine derivative (423.487 g/mol, ), which may translate to better diffusion across biological membranes. Polar substituents (e.g., hydroxy in ) reduce lipophilicity, while methyl groups balance solubility and permeability.

Electronic Effects

For example:

  • The sulfonamide group’s electron-withdrawing nature is modulated by substituents: methyl groups (electron-donating) may reduce ESP negativity compared to methoxy or halogens .

Biological Activity

2,5-Dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with dimethyl and 6-methylpyridin-2-yl substituents. Its molecular formula is C14H16N2O2SC_{14}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 276.35 g/mol. The presence of the sulfonamide group is crucial for its biological activity, allowing it to interact with various biological targets.

The biological activity of this compound primarily involves the inhibition of specific enzymes. Notably, it has been shown to inhibit carbonic anhydrase IX (CA IX) , an enzyme associated with tumor growth and metastasis. By binding to the active site of CA IX, the compound disrupts the conversion of carbon dioxide to bicarbonate, which is essential for maintaining pH balance in tumor microenvironments. This inhibition can lead to reduced tumor growth and enhanced efficacy of cancer therapies .

Biological Activity Evaluation

Recent studies have evaluated the antimicrobial and anticancer properties of this compound. The following table summarizes some key findings regarding its biological activities:

Activity Type Target Organisms/Cells IC50/MIC Values Notes
AntimicrobialE. coli6.72 mg/mLMost potent among tested compounds .
AntimicrobialS. aureus6.63 mg/mLSignificant antibacterial activity .
AnticancerMDA-MB-231 (breast cancer)IC50 = 10.93 nMInduces apoptosis significantly .

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a therapeutic agent against resistant strains .
  • Anticancer Properties : In vitro studies on MDA-MB-231 breast cancer cells revealed that this compound not only inhibited cell proliferation but also induced apoptosis through mechanisms involving increased annexin V binding, indicating a potential pathway for cancer treatment .
  • Inhibition of Carbonic Anhydrase IX : The compound has shown selective inhibition of CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with non-selective inhibitors .

Q & A

Q. What are the standard synthetic routes for 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, and how is the product characterized?

The compound is typically synthesized via nucleophilic substitution reactions between a sulfonyl chloride derivative and an amine-containing heterocycle. For example, benzenesulfonyl chloride derivatives can react with 6-methylpyridin-2-amine under basic conditions (e.g., pyridine or DMAP) to form the sulfonamide bond . Characterization involves FT-IR (to confirm sulfonamide S=O stretching at ~1150–1350 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions and integration ratios), and elemental analysis (to confirm purity and stoichiometry) .

Q. How can researchers validate the crystalline structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves mounting a crystal on a diffractometer (e.g., Oxford Diffraction instruments) and solving the structure using programs like SHELXS (for phase determination) and SHELXL (for refinement). Key parameters include R factors (<0.05 for high-quality data) and thermal displacement ellipsoids to assess atomic positions .

Advanced Research Questions

Q. How can structural contradictions arise in crystallographic data, and how are they resolved?

Discrepancies may stem from disorder (e.g., methyl groups occupying multiple positions) or twinned crystals . Resolution involves:

  • Re-refining the model with restraints (e.g., DFIX in SHELXL to fix bond lengths).
  • Testing for pseudosymmetry using PLATON’s ADDSYM tool.
  • Applying twin laws (e.g., HKLF 5 in SHELXL) for twinned data .

Q. What methodologies are used to evaluate the biological activity of this sulfonamide, and how are conflicting bioassay results addressed?

Antimicrobial assays (e.g., MIC tests against S. aureus or E. coli) and antiviral screens (e.g., plaque reduction assays) are common. Contradictions may arise from variations in:

  • Bacterial strain susceptibility.
  • Solvent choice (DMSO vs. aqueous buffers).
  • Assay temperature/pH. To mitigate, researchers should replicate studies under standardized conditions and use positive controls (e.g., ciprofloxacin for bacteria) .

Q. How can computational methods complement experimental data in studying this compound’s reactivity?

DFT calculations (e.g., Gaussian09) predict electronic properties (HOMO-LUMO gaps, charge distribution) to explain nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., bacterial dihydropteroate synthase). Validate results by correlating docking scores (Kd) with experimental IC50 values .

Methodological Design & Data Analysis

Q. What experimental design considerations are critical for optimizing sulfonamide synthesis?

  • Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete amine conversion.
  • Solvent selection : Pyridine acts as both solvent and base to neutralize HCl byproducts.
  • Temperature : Room temperature minimizes side reactions (e.g., sulfonate ester formation). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound?

  • Variation of substituents : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups at the benzene ring.
  • Bioisosteric replacement : Replace the pyridinyl group with pyrimidine or quinoline to assess binding affinity changes.
  • Statistical analysis : Use multivariate regression (e.g., Hansch analysis) to correlate logP or σ values with bioactivity .

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